molecular formula C19H24FN3O B2523431 3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one CAS No. 2415490-09-2

3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one

Cat. No. B2523431
CAS RN: 2415490-09-2
M. Wt: 329.419
InChI Key: HWJISKZGMYPENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one is a chemical compound that belongs to the class of quinazoline derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one is not fully understood. However, it has been suggested that the compound inhibits the activity of various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and angiogenesis. It has also been shown to modulate the levels of neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been found to inhibit the production of pro-inflammatory cytokines and angiogenic factors. In addition, the compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one in lab experiments is its high potency and selectivity. It has been shown to exhibit activity at low concentrations, making it a promising candidate for further development. However, one limitation of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several potential future directions for the research on 3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one. One area of interest is the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties. Another potential direction is the investigation of the compound's mechanism of action in more detail, which may lead to the identification of new targets for drug development. Additionally, the compound's potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease, could also be explored.

Synthesis Methods

The synthesis of 3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one involves the reaction of 7-fluoro-4-quinazolinone with 1-cyclopentyl-4-piperidinemethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified by column chromatography to obtain the final compound.

Scientific Research Applications

3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and anti-angiogenic properties. It has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

3-[(1-cyclopentylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O/c20-15-5-6-17-18(11-15)21-13-23(19(17)24)12-14-7-9-22(10-8-14)16-3-1-2-4-16/h5-6,11,13-14,16H,1-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJISKZGMYPENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.